3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine
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Overview
Description
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine is an organic compound that belongs to the class of chalcones. Chalcones are open-chain flavonoids in which the two aromatic rings are joined by a three-carbon chain. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine can be achieved through various methods. One common approach involves the reaction of 3-chloro-1-propene with ammonia to form 3-chloropropylamine, followed by hydrolysis to yield the desired product . Another method involves the reaction of acetone with ammonia to produce 3-aminopropene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one substituent with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This compound may also interfere with cellular processes such as signal transduction or gene expression, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Dichlorophenyl)prop-2-en-1-amine: Similar structure but with two chlorine substituents instead of one chlorine and one fluorine.
3-(2,6-Difluorophenyl)prop-2-en-1-amine: Similar structure but with two fluorine substituents instead of one chlorine and one fluorine.
Uniqueness
The unique combination of chloro and fluoro substituents in 3-(2-Chloro-6-fluorophenyl)prop-2-en-1-amine imparts distinct chemical properties and reactivity compared to its analogs
Properties
Molecular Formula |
C9H9ClFN |
---|---|
Molecular Weight |
185.62 g/mol |
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9ClFN/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1-5H,6,12H2/b3-2+ |
InChI Key |
LQRYVYTUIFPPCS-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C/CN)F |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=CCN)F |
Origin of Product |
United States |
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